molecular formula C7H3Cl2N<br>C6H3Cl2(CN)<br>C7H3Cl2N B1670455 Dichlobenil CAS No. 1194-65-6

Dichlobenil

Cat. No. B1670455
CAS RN: 1194-65-6
M. Wt: 172.01 g/mol
InChI Key: YOYAIZYFCNQIRF-UHFFFAOYSA-N
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Description

Dichlobenil, also known as 2,6-Dichlorobenzonitrile, is an organic compound with the chemical formula C6H3Cl2CN . It is a white solid that is soluble in organic solvents . It is widely used as an herbicide . It has herbicidal properties killing young seedlings of both monocot and dicot species .


Molecular Structure Analysis

Dichlobenil has a molecular formula of C7H3Cl2N . Its average mass is 172.011 Da and its monoisotopic mass is 170.964249 Da . In silico analysis of nitrilase-3 protein from Corynebacterium glutamicum with nitrilated herbicides such as dichlobenil has been performed .


Chemical Reactions Analysis

Dichlobenil is a halogenated nitrile . Nitriles may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .


Physical And Chemical Properties Analysis

Dichlobenil is a white crystalline powder . It has a density of 1.623 g/cm3 . Its melting point is 144.5 °C and boiling point is 279 °C . It is insoluble in water . Its flash point is 126 °C .

Scientific Research Applications

Environmental Persistence and Contamination

Dichlobenil exhibits considerable persistence in the environment, often binding to solid matrices. Its degradation product, 2,6-dichlorobenzamide (BAM), raises significant environmental concerns due to its water solubility and mobility, leading to groundwater contamination. Analytical strategies have been developed to monitor these compounds in environmental matrices, highlighting the challenges posed by their presence in ecosystems and the necessity for robust monitoring techniques (Björklund et al., 2011).

Human and Biota Risk Assessment

The environmental distribution of Dichlobenil and BAM has been thoroughly investigated, with risk quotients calculated for both humans and aquatic organisms. Despite their widespread presence, the risks associated with Dichlobenil and BAM exposure to humans and biota appear to be low, suggesting that current levels of exposure may not pose significant health threats (Björklund et al., 2011).

Degradation and Monitoring

Innovative approaches for the degradation and monitoring of Dichlobenil and its metabolites include the development of immunoassays for BAM detection in water samples, offering potential for on-site monitoring and assessment of contamination levels. This highlights the ongoing efforts to improve detection methodologies for persistent herbicide residues in the environment (Uthuppu et al., 2012).

Soil and Aquifer Interactions

Research into the interactions between Dichlobenil, its metabolites, and environmental matrices such as soils and aquifers, reveals complex dynamics. The degradation of Dichlobenil and its transition to BAM in soil and sediment samples illustrates the compound's behavior in various environmental conditions, underscoring the challenges of mitigating its impact on groundwater quality. This body of work emphasizes the need for comprehensive studies to understand and manage the persistence of such herbicides in the environment (Clausen et al., 2007).

Safety And Hazards

Dichlobenil can affect you when breathed in and by passing through your skin . Contact can irritate and burn the skin and eyes . Breathing Dichlobenil can irritate the nose and throat . High exposure to Dichlobenil may cause headache, dizziness, a fall in blood pressure, rapid pulse, loss of appetite, seizures, coma and death . Repeated high exposure may cause a loss of the sense of smell . Repeated contact with Dichlobenil can cause an acne-like skin rash (chloracne) . Dichlobenil may affect the liver and kidneys .

properties

IUPAC Name

2,6-dichlorobenzonitrile
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InChI

InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
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InChI Key

YOYAIZYFCNQIRF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)Cl
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Molecular Formula

C7H3Cl2N, Array
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DSSTOX Substance ID

DTXSID5032365
Record name 2,6-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
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Physical Description

Dichlobenil is a white solid dissolved or suspended in a water-emulsifiable liquid carrier. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide., White to off-white solid; [ICSC] White solid; Formulated as granular, ready-to-use liquid, soluble concentrate, and wettable powder; [Reference #1] Light grey powder; [Aldrich MSDS], WHITE-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

518 °F at 760 mmHg (USCG, 1999), 270 °C
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Flash Point

Not Applicable. Not flammable. (USCG, 1999)
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Solubility

In water, 14.6 mg/L at 20 °C, Solubility in solvents (w/v) (approx): acetone 5% at 8 °C; benzene 5% at 8 °C; cyclohexanone 7% at 15-20 °C; ethanol 5% at 8 °C; furfural 7% at 8 °C; methylene chloride 10% at 20 °C; methylethylketone 7% at 15-20 °C; tetrahydrofuran 9% at 8 °C; toluene 4% at 20 °C; xylene 5% at 8 °C., Solubility in water: none
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Density

1.3 g/cm³
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Vapor Pressure

20.94 mmHg at 220 °F (USCG, 1999), 0.00101 [mmHg], 6.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.073
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Mechanism of Action

Dichlobenil acts primarily on growing points and root tips. Definite characteristics at the toxic level in intact plants include a rapid growth inhibition, followed by a gross disruption of tissues, notably in the meristems and phloem, which may result in the swelling or collapse of stem, root, and petiole, and a generalized brown discoloration, frequently accompanied by the exudation of gummy material from shoots., Soil applied dichlobenil (2 lb/acre) destroyed phloem, cambium, and associated parenchyma in and above nodes of alligator weed ... Injury to inactive axillary bud tissues was limited... ., Selective systemic herbicide, absorbed by the roots and leaves, with rapid translocation acropetally and slower translocation basipetally. Inhibits actively dividing meristems and germination of seeds, and damages rhizomes. Has no effect on cell respiration or photosynthesis, but inhibits cellulose synthesis., 24 hr following injection of a single dose of the herbicide dichlobenil (2,6-dichlorobenzonitrile) in C57Bl/6 mice a steep dose-response curve for the histopathological toxicity in the olfactory mucosa was observed. 4 hr following injection of a toxic dose of (14)C-dichlobenil (12 mg/kg) the covalent binding in the olfactory mucosa was 26 times higher than that in the liver. A dose-dependent decrease of nonprotein sulfhydryls (mainly glutathione, GSH) in the olfactory mucosa was observed 2.5 hr following injection of dichlobenil (6, 12, 25 mg/kg). The synthetic GSH precursor N-acetyl-L-cysteine decreased both the dichlobenil-induced toxicity and the covalent binding, whereas N-acetyl-D-cysteine had no effect. No protective effects of the cyanide antidotes nitrite, thiosulfate, or superoxide dismutase on the dichlobenil-induced toxicity were observed. In mice given the GSH-depleting agent phorone and a subtoxic dose of dichlobenil (6 mg/kg), an extensive toxicity and an increased covalent binding in the olfactory mucosa were demonstrated. Autoradiography showed no change in the distribution of covalent (14)C dichlobenil binding to nontarget tissues of phorone-treated mice. In conclusion, the results demonstrate a relationship between the degrees of covalent binding, GSH depletion, and toxicity of dichlobenil in the olfactory mucosa. Hence, the level of GSH appears to be of importance for the dichlobenil-induced toxicity in the olfactory mucosa., The metabolic activation of the herbicide dichlobenil (2,6-dichloro (ring-(14)C) benzonitrile) in the olfactory mucosa of C57BL mice and Sprague Dawley rats was examined. In homogenates of the olfactory mucosa (mouse 1000 x g supernatants; rat microsomes), dichlobenil was metabolized and covalently bound to protein. The apparent Km, Vmax and V/K values showed that the olfactory mucosa had both a higher affinity for dichlobenil and a higher capacity/mg protein to activate dichlobenil in comparison to the liver. The covalent binding was dependent on NADPH and was inhibited by the addition of dithionite, metyrapone and glutathione indicating an oxidative cytochrome P-450 dependent activation of dichlobenil into an electrophilic intermediate. The covalent binding was also inhibited by the addition of superoxide dismutase whereas catalase, mannitol or dimethylsulfoxide had no effect indicating the involvement of O2- but not of H2O2 or OH. in the activation. In explants of the olfactory mucosa incubated with (14)C dichlobenil a preferential covalent binding was observed in the Bowman's glands suggesting an activation of dichlobenil in these structures. The highly efficient metabolic activation of dichlobenil to reactive intermediates in the olfactory mucosa is suggested to be of importance for the potent dichlobenil-induced toxicity in this tissue.
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Product Name

2,6-Dichlorobenzonitrile

Color/Form

White crystalline solid

CAS RN

1194-65-6, 104809-79-2
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Record name Benzonitrile, 2,6-dichloro-, labeled with carbon-14
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Melting Point

293 to 294.8 °F (USCG, 1999), 144-145 °C, 145-146 °C
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Synthesis routes and methods I

Procedure details

A mixture of 3.7 g of hydroxylamine sulphate, 7 g of sodium acetate trihydrate, 17 g of acetic anhydride, 5 ml of acetic acid and 4.5 g of 2,6-dichlorobenzaldehyde was heated at reflux for 34 hours. Cooling, filtration and washing with water gave 2.7 g of pure 2,6-dichlorobenzonitrile. Stripping of the filtrate gave an additional 1 gram of pure 2,6-dichlorobenzontirile thus producing an overall yield of 84%.
Quantity
3.7 g
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reactant
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7 g
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17 g
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reactant
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4.5 g
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reactant
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Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

270 g of this catalyst was charged into the same fluidized bed reactor as used in Example 1. The catalyst layer was kept at 390° C. To the catalyst layer were fed air, 2,6-dichlorotoluene containing 2% of ethyl bromide, and ammonia at rates of 71.6 N liters, 25.0 g, and 17 N liters per hour, respectively. The ratio of 2,6-dichlorotoluene:oxygen:ammonia was 1.0:4.2:5.0. 2,6-dichlorobenzonitrile was obtained in an amount of 21.5 g per hour. The quantity of unreacted 2,6-dichlorotoluene was 1.6 g. Conversion was 94.5%, yield was 82.3%, and selectivity was 87.1%.
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Reaction Step Six
[Compound]
Name
catalyst
Quantity
270 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.